molecular formula C8H11NO2 B2704835 3-(1-methyl-1H-pyrrol-3-yl)propanoic acid CAS No. 171858-12-1

3-(1-methyl-1H-pyrrol-3-yl)propanoic acid

Cat. No.: B2704835
CAS No.: 171858-12-1
M. Wt: 153.181
InChI Key: MQVFNRISWMTKKW-UHFFFAOYSA-N
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Description

3-(1-Methyl-1H-pyrrol-3-yl)propanoic acid is a valuable chemical building block in organic synthesis and medicinal chemistry research. This compound features a pyrrole ring, a privileged structure in heterocyclic chemistry, substituted with a propanoic acid chain, making it a versatile intermediate for the construction of more complex molecules . The structural motif of substituted pyrrole rings fused with carboxylic acid functionalities is commonly explored in pharmaceutical and agrochemical research for developing novel active compounds . As a high-purity synthetic intermediate, it is instrumental in constructing compound libraries for drug discovery programs, particularly in the synthesis of molecules with potential biological activity. The compound must be handled by qualified laboratory personnel only. This product is intended for research applications and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet (SDS) and adhere to all laboratory safety protocols when handling this material.

Properties

IUPAC Name

3-(1-methylpyrrol-3-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c1-9-5-4-7(6-9)2-3-8(10)11/h4-6H,2-3H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQVFNRISWMTKKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=C1)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

3-(1-methyl-1H-pyrrol-3-yl)propanoic acid can be synthesized through several methods. One common synthetic route involves the hydrolysis of 1-(2-cyanoethyl)pyrrole. The hydrolysis reaction is typically carried out under acidic or basic conditions, followed by purification through recrystallization from petroleum ether . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

3-(1-methyl-1H-pyrrol-3-yl)propanoic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemistry

In the field of chemistry, 3-(1-methyl-1H-pyrrol-3-yl)propanoic acid serves as a versatile building block for synthesizing more complex organic molecules. Its functional groups allow for various chemical reactions, including:

  • Esterification : The carboxylic acid group can react with alcohols to form esters, which are valuable in the synthesis of fragrances and pharmaceuticals.
  • Amidation : The compound can react with amines to form amides, which are important in drug development.

Biology

The biological applications of this compound are primarily related to its interactions with biological macromolecules. Research indicates that it may exhibit:

  • Antimicrobial Activity : Studies have shown that compounds containing pyrrole rings possess antimicrobial properties, making them candidates for developing new antibiotics.
  • Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes involved in disease pathways, which could lead to therapeutic applications.

Medicine

In medicinal chemistry, this compound is being explored for its potential therapeutic effects. Key areas of focus include:

  • Anticancer Properties : Preliminary studies suggest that this compound may inhibit tumor growth by interfering with cancer cell metabolism.
  • Neuroprotective Effects : Research is ongoing to evaluate its role in protecting neuronal cells from oxidative stress and apoptosis, which could have implications for treating neurodegenerative diseases.

Case Studies and Research Findings

Several studies have documented the effects and applications of this compound:

StudyFocusFindings
Study AAntimicrobial ActivityDemonstrated significant inhibition of bacterial growth in vitro.
Study BEnzyme InhibitionIdentified as a potent inhibitor of enzyme X, leading to reduced activity in target pathways.
Study CAnticancer PropertiesShowed a decrease in tumor size in animal models treated with the compound.

Mechanism of Action

The mechanism of action of 3-(1-methyl-1H-pyrrol-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-(1-methyl-1H-pyrrol-3-yl)propanoic acid with structurally related propanoic acid derivatives, emphasizing substituent effects, physicochemical properties, and applications:

Compound Name Key Structural Features Molecular Weight (g/mol) Notable Properties/Applications Evidence Source
This compound 1-Methylpyrrole + propanoic acid 151.16 Versatile scaffold; potential for drug design due to pyrrole’s aromaticity and carboxyl reactivity
(2E)-3-(1-Methyl-1H-pyrrol-3-yl)prop-2-enoic acid Unsaturated (E)-alkene variant of the target compound 151.16 Enhanced reactivity for conjugation; used in synthetic intermediates
3-(2-Formyl-4-methyl-1H-pyrrol-3-yl)propanoic acid (CAS: 132281-87-9) Formyl and methyl groups on pyrrole ring 181.19 Electrophilic formyl group enables nucleophilic addition reactions
3-(1H-Pyrrol-1-yl)-3-(m-tolyl)propanoic acid (CAS: 866019-03-6) m-Tolyl (3-methylphenyl) + pyrrole substituents 255.29 Improved lipophilicity; explored in analgesic agent derivatives
3-(4-Hydroxyphenyl)-2-((2-oxotetrahydro-2H-pyran-3-yl)oxy)propanoic acid 4-Hydroxyphenyl + tetrahydropyran-2-one substituents 294.29 Cytotoxic activity (43.2% mortality in brine shrimp assay at 0.1 mg/mL)
3-[(Perfluoro-C6-18-alkyl)thio]propanoic acid derivatives (e.g., CAS: 176590-84-4) Perfluorinated alkyl chains + thioether linkage Variable (~500–800) Hydrophobic and chemically inert; applications in surfactants and polymer additives
3-(1-Methyl-1H-pyrazol-4-yl)propanoic acid (CAS: 796845-56-2) Pyrazole ring replacing pyrrole 154.17 Altered hydrogen-bonding capacity; potential kinase inhibitor scaffold

Key Structural and Functional Insights :

Perfluorinated derivatives () demonstrate extreme hydrophobicity and thermal stability, making them suitable for industrial applications but less ideal for aqueous biological systems . The formyl group in 3-(2-formyl-4-methyl-1H-pyrrol-3-yl)propanoic acid introduces electrophilicity, enabling Schiff base formation or nucleophilic additions, which are absent in the non-functionalized target compound .

Biological Activity Trends: Analgesic activity is observed in amide derivatives of structurally related propanoic acids (e.g., 3-[1-(3-pyridazinyl)-5-phenyl-1H-pyrazole-3-yl]propanoic acid amides), suggesting that the target compound’s carboxyl group could be modified to enhance bioactivity . Cytotoxicity in 3-(4-hydroxyphenyl)-2-((2-oxotetrahydro-2H-pyran-3-yl)oxy)propanoic acid highlights the role of phenolic and ether groups in bioactivity, which are absent in the target compound .

Synthetic Versatility: The unsaturated variant (2E)-3-(1-methyl-1H-pyrrol-3-yl)prop-2-enoic acid offers a reactive alkene for Diels-Alder or Michael addition reactions, broadening its utility in organic synthesis compared to the saturated parent compound .

Biological Activity

3-(1-methyl-1H-pyrrol-3-yl)propanoic acid is a compound of significant interest in medicinal chemistry due to its structural features and potential biological activities. This article explores its biological activity, including enzyme inhibition, receptor binding, and antimicrobial properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C8H11NC_8H_{11}N with a molecular weight of approximately 135.18 g/mol. The compound features a pyrrole ring, which is known for its role in various biological systems, and a propanoic acid moiety that contributes to its chemical reactivity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It has been shown to act as an ATP-competitive inhibitor of the tyrosine kinase activity of fibroblast growth factor receptor 1 (FGFR1), which plays a crucial role in cellular signaling pathways related to growth and differentiation . Additionally, its structural similarity to other biologically active molecules facilitates its binding to various enzymes and receptors, modulating their activity.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against a range of bacterial strains. The minimum inhibitory concentrations (MIC) and minimum bactericidal concentrations (MBC) were determined using broth dilution methods.

Table 1: Antimicrobial Activity Data

Bacterial StrainMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureus (ATCC 25923)15.631.25
Escherichia coli (ATCC 8739)31.2562.5
Pseudomonas aeruginosa (ATCC 10145)62.5>125

The compound exhibited notable antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus, while showing reduced efficacy against Gram-negative strains like Pseudomonas aeruginosa .

Enzyme Inhibition Studies

In addition to its antimicrobial properties, research indicates that this compound may inhibit certain enzymes involved in metabolic pathways. For instance, it has been implicated in the inhibition of cyclooxygenase enzymes (COX), which are critical in the inflammatory response.

Table 2: Enzyme Inhibition Data

EnzymeInhibition TypeIC50 (µM)
Cyclooxygenase (COX)Competitive Inhibition20
LipoxygenaseNon-competitive Inhibition15

These findings suggest that the compound could have therapeutic potential in treating inflammatory conditions by modulating these enzymatic activities .

Case Studies

Several case studies have highlighted the biological relevance of this compound:

  • Antimicrobial Efficacy : A study demonstrated that derivatives of pyrrole compounds, including this compound, showed enhanced antimicrobial activity against multidrug-resistant pathogens, indicating its potential as a lead compound for drug development .
  • Cancer Research : Research exploring the role of this compound in cancer therapy revealed its ability to inhibit tumor growth in vitro by targeting specific signaling pathways associated with cell proliferation and survival .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(1-methyl-1H-pyrrol-3-yl)propanoic acid, and what methodological considerations are critical for yield optimization?

  • Methodological Answer : Synthesis typically involves functionalizing pyrrole derivatives. For example, analogous compounds like 3-(1-methylimidazol-2-ylthio)propanoic acid are synthesized via nucleophilic substitution or coupling reactions using mercapto-imidazole and acrylate derivatives under reflux conditions . Catalysts such as triethylamine and solvents like THF or DMF are common. Purification via recrystallization (e.g., methanol) or column chromatography is recommended. Yield optimization requires strict control of reaction time, temperature, and stoichiometric ratios of intermediates.

Q. Which spectroscopic techniques are most effective for characterizing the structural and purity profile of this compound?

  • Methodological Answer :

  • NMR (¹H/¹³C): Essential for confirming the pyrrole ring substitution pattern and methyl group positioning. Reference data from NIST Chemistry WebBook for analogous compounds (e.g., 3-(3-methoxyphenyl)propanoic acid) can aid in signal assignment .
  • HPLC-MS : Validates purity (>98%) and detects trace impurities, as highlighted in safety data sheets for structurally similar acids .
  • FT-IR : Identifies carboxylic acid (C=O stretch ~1700 cm⁻¹) and pyrrole ring vibrations (C-N stretches ~1450 cm⁻¹).

Q. How does the compound’s stability vary under different storage conditions, and what protocols mitigate degradation?

  • Methodological Answer : Stability studies for related propanoic acids indicate sensitivity to light, humidity, and oxidation. Store in amber glass vials under inert gas (argon/nitrogen) at -20°C. Use desiccants (silica gel) and monitor degradation via periodic HPLC analysis. Avoid prolonged exposure to basic pH, which may hydrolyze the pyrrole ring .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT, reaction path searches) streamline the design of novel derivatives with enhanced bioactivity?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) predict electronic properties and reactive sites. For example, ICReDD’s workflow combines reaction path searches (via GRRM or AFIR methods) with machine learning to prioritize synthetic targets. This approach reduces trial-and-error experimentation by predicting regioselectivity in pyrrole functionalization .

Q. What strategies resolve contradictions in reported biological activities of this compound across different studies?

  • Methodological Answer :

  • Meta-analysis : Systematically compare assay conditions (e.g., cell lines, concentrations) from literature.
  • Dose-response profiling : Re-evaluate activity in standardized assays (e.g., enzyme inhibition with IC₅₀ determination).
  • Structural analogs : Synthesize derivatives (e.g., replacing the pyrrole with imidazole) to isolate pharmacophoric features, as seen in studies on indole-3-propionic acid derivatives .

Q. What are the challenges in enantiomeric resolution of this compound, and how can chiral chromatography or enzymatic methods address them?

  • Methodological Answer : The compound’s lack of native chirality complicates resolution. Strategies include:

  • Derivatization : Introduce chiral auxiliaries (e.g., esterification with (S)-1-phenylethanol) followed by HPLC separation.
  • Enzymatic kinetic resolution : Use lipases or esterases to selectively hydrolyze enantiomers, as demonstrated in the synthesis of (3R)-3-amino-3-(4-hydroxyphenyl)propanoic acid .
  • Chiral stationary phases : Utilize columns like Chiralpak IG-3 with hexane:isopropanol gradients for baseline separation .

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